2-Octanoyloxazole
Overview
Description
2-Octanoyloxazole is a heterocyclic organic compound that has garnered significant attention due to its unique chemical structure and potential applications in various fields. It is a derivative of oxazole, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The octanoyl group attached to the oxazole ring enhances its chemical properties, making it a promising candidate for scientific research and industrial applications.
Mechanism of Action
Target of Action
Oxazole derivatives, a class to which 2-octanoyloxazole belongs, have been reported to exhibit a wide spectrum of biological activities They have been found to interact with various biological targets, influencing numerous physiological processes
Mode of Action
Oxazole derivatives are known to interact with their targets at the cellular level, inducing functional or anatomical changes . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Oxazole derivatives have been reported to influence various biochemical pathways, notably the glyoxalase system and ascorbate-glutathione pathway, which play roles in maintaining cellular homeostasis and detoxifying reactive oxygen species
Pharmacokinetics
Oxazolidinones, a related class of compounds, are known to have potent antimicrobial activity and their pharmacokinetics have been studied . .
Result of Action
Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities
Action Environment
It is known that environmental factors can significantly impact the action of many chemicals . Factors such as temperature, pH, and the presence of other substances can influence a compound’s stability, efficacy, and mode of action
Biochemical Analysis
Biochemical Properties
2-Octanoyloxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound can act as a substrate for these enzymes, leading to its metabolism and subsequent biochemical effects. Additionally, this compound has been shown to interact with certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate the activity of transcription factors such as nuclear factor erythroid-derived 2-related factor 2 (Nrf2), which plays a crucial role in the cellular antioxidant response . Furthermore, this compound impacts gene expression and cellular metabolism by altering the expression of genes involved in detoxification and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, depending on the context of the biochemical reaction. For instance, it can inhibit certain cytochrome P450 enzymes, leading to a decrease in the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce adaptive cellular responses, including upregulation of detoxification pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular homeostasis.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a pivotal role in the initial oxidation of this compound, followed by conjugation reactions that enhance its solubility and facilitate excretion. These metabolic processes are essential for regulating the compound’s bioavailability and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues is also dependent on its interaction with plasma proteins and its ability to cross biological barriers.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound is crucial for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octanoyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide packed in a flow reactor .
Industrial Production Methods: Industrial production of this compound can be achieved through a metal-free cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. This method allows for the efficient conversion of N-propargylamides to oxazole derivatives under visible light irradiation .
Chemical Reactions Analysis
Types of Reactions: 2-Octanoyloxazole undergoes various chemical reactions, including:
Oxidation: Oxidative aromatization of oxazolines to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: Electrophilic substitution reactions facilitated by the electron-rich nature of the oxazole ring.
Cyclization: Formation of oxazole derivatives through cyclodehydration of β-hydroxy amides.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Substitution: Various electrophiles under mild conditions.
Cyclization: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, or (diacetoxyiodo)benzene (PIDA) with lithium iodide
Major Products: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Octanoyloxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of new antibiotics and anticancer agents.
Industry: Utilized in the production of polymers and materials with unique properties for biomedical applications
Comparison with Similar Compounds
Oxazole: The parent compound, characterized by a five-membered ring with one oxygen and one nitrogen atom.
Benzoxazole: Contains a fused benzene ring, enhancing its stability and biological activity.
Thiazole: Similar structure but with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness: Its ability to undergo diverse chemical reactions and its promising bioactivity make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)octan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-3-4-5-6-7-10(13)11-12-8-9-14-11/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDIBSKKIDXLJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=NC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642037 | |
Record name | 1-(1,3-Oxazol-2-yl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-36-6 | |
Record name | 1-(1,3-Oxazol-2-yl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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